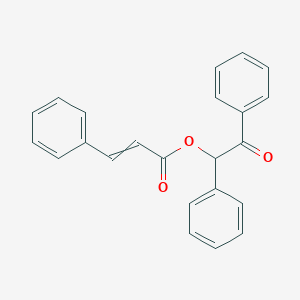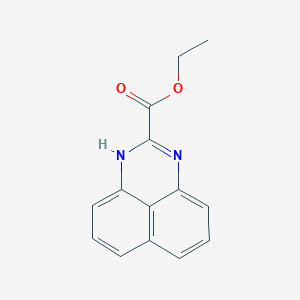
6-(4-Methylphenyl)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. This compound features a naphthalene moiety with a sulfonic acid group at the 2-position and a 4-methylphenyl group at the 6-position. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The subsequent steps involve purification and crystallization to obtain the final product with high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylphenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, naphthols, and substituted naphthalenes. These products are often used as intermediates in the synthesis of dyes and other organic compounds .
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Acts as a fluorescent probe for studying protein conformations and interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. This interaction is often mediated by the sulfonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.
6-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group instead of the 4-methylphenyl group, leading to different reactivity and applications.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Features both amino and hydroxyl groups, used in dye synthesis.
Uniqueness
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and alters its chemical reactivity. This makes it particularly useful in applications where increased hydrophobic interactions are desired, such as in the synthesis of certain dyes and pigments .
Propiedades
| 98260-22-1 | |
Fórmula molecular |
C17H14O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c1-12-2-4-13(5-3-12)14-6-7-16-11-17(21(18,19)20)9-8-15(16)10-14/h2-11H,1H3,(H,18,19,20) |
Clave InChI |
ZVZNDLUZBLKCGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)



![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
